molecular formula C13H16ClNO2 B2415189 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide CAS No. 866150-23-4

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide

Cat. No.: B2415189
CAS No.: 866150-23-4
M. Wt: 253.73
InChI Key: PYYLSOLYRJBKHX-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, the cyclization of 2-hydroxyacetophenone derivatives can yield benzofuran structures.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions. This can be achieved by reacting the benzofuran derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzofuran core can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus pentachloride.

    Acylation: Chloroacetyl chloride, triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Derivatives with various substituents replacing the chloro group.

    Oxidation Products: Oxidized forms of the benzofuran core.

    Hydrolysis Products: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The chloro and acetamide groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)acetamide is unique due to its specific combination of the benzofuran core with the chloro and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-8-4-5-10(15-11(16)7-14)12-9(8)6-13(2,3)17-12/h4-5H,6-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYLSOLYRJBKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C(C=C1)NC(=O)CCl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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